alpha-Methylpiperidine-1-ethylamine
Overview
Description
Alpha-Methylpiperidine-1-ethylamine is a versatile chemical compound used in scientific research. Its unique properties make it useful in various applications, including drug discovery, organic synthesis, and material science. It is a heterocyclic moiety that has the molecular formula (CH2)5NH .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One of the first examples of the multicomponent synthesis of compounds containing a piperidine fragment is shown in the work of Guareschi in 1897 .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Modern mass spectrometry (MS) technologies have provided a versatile platform that can be combined with a large number of techniques to analyze protein structure and dynamics .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Scientific Research Applications
Conformational Analysis and Shielding Calculations
Alpha-Methylpiperidine-1-ethylamine, similar to other amines such as ethylamine and piperidine, has been investigated for its conformational properties and NMR shielding calculations. A study by Alkorta and Elguero (2004) used GIAO/B3LYP/6–311++G** level calculations to determine the ^1H, ^13C, and ^15N absolute shieldings of various amines. Their research highlighted the ability to correlate ^13C and ^15N data with experimental chemical shifts, aiding in the conformational analysis of compounds like 1-methylpiperidine. This study supports the relevance of such amines in structural and conformational analyses, contributing to a deeper understanding of their chemical behavior in different environments (Alkorta & Elguero, 2004).
Reaction Mechanisms with Maleic Anhydride
The reactivity of secondary amines, including this compound analogs, with maleic anhydride has been experimentally and theoretically investigated. Kour, Gupta, and Bansal (2017) explored the reaction mechanisms at the DFT level, revealing that amines preferentially add across the C=O functionality of maleic anhydride under kinetic control. This research sheds light on the unique behavior of maleic anhydride when reacting with secondary amines, providing valuable insights for chemical synthesis involving these compounds (Kour, Gupta, & Bansal, 2017).
DNA Binding and Cytotoxicity
Research into DNA-threading bis(9-aminoacridine-4-carboxamides) comprising ethylpiperidino and N-methylpiperidin-4-yl sidechains, similar to the structure of this compound, has revealed significant insights into DNA binding and cytotoxicity. Studies by He et al. (2008) found these compounds exhibit cytotoxicity towards human leukaemic cells, with IC50 values ranging from 99 to 1100 nM. This research underlines the potential of this compound analogs in developing anticancer agents through their ability to bisintercalate with DNA (He et al., 2008).
Antipsychotic Potential
This compound and its derivatives have been studied for their potential antipsychotic applications. Vanover et al. (2006) investigated the pharmacological properties of a novel 5-hydroxytryptamine2A receptor inverse agonist, demonstrating antipsychotic-like efficacy in vivo. This research provides evidence for the therapeutic potential of compounds related to this compound in treating psychiatric disorders (Vanover et al., 2006).
Mechanism of Action
Target of Action
1-(piperidin-1-yl)propan-2-amine, also known as 1-methyl-2-piperidin-1-ylethylamine or alpha-Methylpiperidine-1-ethylamine, is a compound that contains a piperidine nucleus . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that the piperidine nucleus plays a significant role in the pharmaceutical industry, and its derivatives are present in more than twenty classes of pharmaceuticals . The structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, depending on its specific targets.
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDABCDCTKLGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955765 | |
Record name | 1-(Piperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34217-60-2 | |
Record name | 1-(2-Aminopropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34217-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylpiperidine-1-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpiperidine-1-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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